BenchChemオンラインストアへようこそ!

Ethyl 3-amino-4,4-difluorobutanoate

Physicochemical Property Lipophilicity Prodrug Design

Ethyl 3-amino-4,4-difluorobutanoate (CAS 81982-55-0) is a fluorinated β-amino acid ethyl ester. Its core structure—a 3-amino-4,4-difluorobutanoyl scaffold—is a known pharmacophore for irreversible inhibition of γ-aminobutyric acid aminotransferase (GABA-T), as established through extensive characterization of its free acid counterpart, β-difluoromethyl-β-alanine.

Molecular Formula C6H11F2NO2
Molecular Weight 167.15 g/mol
CAS No. 81982-55-0
Cat. No. B8766636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4,4-difluorobutanoate
CAS81982-55-0
Molecular FormulaC6H11F2NO2
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(F)F)N
InChIInChI=1S/C6H11F2NO2/c1-2-11-5(10)3-4(9)6(7)8/h4,6H,2-3,9H2,1H3
InChIKeyANIRNWHKJHODFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-4,4-difluorobutanoate (CAS 81982-55-0): Baseline Identity & Comparison Framework


Ethyl 3-amino-4,4-difluorobutanoate (CAS 81982-55-0) is a fluorinated β-amino acid ethyl ester [1]. Its core structure—a 3-amino-4,4-difluorobutanoyl scaffold—is a known pharmacophore for irreversible inhibition of γ-aminobutyric acid aminotransferase (GABA-T), as established through extensive characterization of its free acid counterpart, β-difluoromethyl-β-alanine [2]. The ethyl ester form differentiates itself from the free acid primarily through its significantly higher computed lipophilicity (XLogP3-AA = 0.4 vs. -2.6 for the (S)-free acid), a property that directly influences membrane permeability, oral absorption potential, and suitability as a protected intermediate for peptide synthesis [1]. Although the free acid is recognized as one of the most potent in vivo GABA-T inhibitors ever reported, the inherent physicochemical properties of Ethyl 3-amino-4,4-difluorobutanoate position it as a critical prodrug or synthetic building block to overcome bioavailability and handling limitations associated with the highly polar, zwitterionic free acid [2][3].

Why Ethyl 3-amino-4,4-difluorobutanoate Cannot Be Replaced by Generic Analogs


The targeted inhibition of GABA-T, a key enzyme in neurological disorders, is highly sensitive to both the electronic effects of fluorine substitution and the carrier form of the pharmacophore. Research demonstrates that in this class, efficiency drops severely with improper fluorination: while the β-difluoromethyl-β-alanine scaffold acts as a potent, irreversible active-site-directed inactivator, both the monofluoromethyl and trifluoromethyl analogs are significantly less potent or completely inactive [1][2]. Furthermore, the choice of the ester group is not trivial. The free acid form (XLogP -2.6) demonstrates extremely low lipophilicity, a known barrier to passive membrane permeation and CNS penetration [3]. Ethyl 3-amino-4,4-difluorobutanoate (XLogP 0.4) is therefore selected to provide a crucial 1000-fold improvement in the computed partition coefficient relative to the (S)-free acid, representing a significant alteration in pharmacokinetic profile for in vivo studies or a viable protected intermediate for further derivatization. This dual structural requirement—correct fluorine number and an appropriate ester prodrug moiety—makes generic substitution with non-fluorinated or mono-fluoro beta-alanine esters scientifically unjustifiable.

Quantitative Differentiation Guide for Ethyl 3-amino-4,4-difluorobutanoate


Lipophilicity: Ethyl Ester vs. Free Acid for Prodrug and Permeability Potential

Ethyl 3-amino-4,4-difluorobutanoate demonstrates a significantly higher computed lipophilicity compared to its active free acid parent, a critical factor for passive membrane permeability. The ethyl ester form exhibits an XLogP3-AA value of 0.4 [1], while the active (S)-enantiomer of the free acid, 3-amino-4,4-difluorobutanoic acid, has a computed XLogP3-AA value of -2.6 .

Physicochemical Property Lipophilicity Prodrug Design

Enzymatic Potency: Difluoro-substitution vs. Mono- and Trifluoro Analogs

The difluoromethyl substitution pattern of the core pharmacophore is critical for maximal GABA-T inhibition. A foundational 1981 study demonstrated that in vivo, β-difluoromethyl-β-alanine (the free acid) and its close congener are the most potent GABA-T inhibitors ever reported, while trifluoromethyl derivatives are completely devoid of GABA-T inhibitory activity both in vitro and in vivo [1]. While direct IC50 values for the ethyl ester prodrug are not reported in this foundational work, the active species liberated upon ester hydrolysis is critically dependent on the difluoro motif to achieve this superior, irreversible inhibition relative to the mono- and trifluoromethyl analogs.

GABA Aminotransferase Enzyme Inhibition Medicinal Chemistry

Mechanism of Action: Stereospecific Irreversible Inhibition and Isotope Effect

The mechanism-based inactivation by the active 3-amino-4,4-difluorobutanoic acid scaffold is both irreversible and stereospecific, a critical detail for reproducible pharmacology. The inhibition is active-site directed, with no reactive species escaping before reacting with the enzyme [1]. Furthermore, the use of β-2H-β-difluoromethyl-β-alanine results in a marked primary kinetic isotope effect in vitro and in vivo, confirming that the cleavage of the C-H bond at the difluoromethyl group is a rate-determining step in the inactivation mechanism [1].

Enzyme Mechanism Stereochemistry Irreversible Inhibitor

Evidence-Backed Application Scenarios for Ethyl 3-amino-4,4-difluorobutanoate


Pharmacokinetic Optimization in CNS Drug Discovery

In programs targeting GABA-T for epilepsy or addiction, the free acid pharmacophore suffers from extremely poor predicted permeability (XLogP -2.6). Procuring Ethyl 3-amino-4,4-difluorobutanoate as a prodrug candidate directly addresses this by providing a 1000-fold increase in lipophilicity (XLogP 0.4) [1]. This ester form is expected to be readily absorbed and then hydrolyzed by ubiquitous esterases to release the potent, irreversible GABA-T inhibitor 3-amino-4,4-difluorobutanoic acid in vivo [2]. This approach is explicitly enabled by the patent literature claiming pharmaceutically acceptable esters of this class for therapeutic use [2].

Design of Irreversible, Active-Site-Directed Enzyme Probes

The mechanism of the parent acid, which is active-site directed, irreversible, and stereospecific, makes this scaffold an ideal warhead for activity-based protein profiling or targeted enzyme inactivation [3]. The ethyl ester serves as a suitably protected intermediate during multi-step synthesis of more elaborate probes. The demonstrated primary kinetic isotope effect upon deuteration also confirms that the C-H bond cleavage is mechanistically rate-limiting, providing a validated handle for designing deuterated analogs with potentially altered pharmacokinetic profiles [3].

Asymmetric Synthesis of Fluorinated β-Amino Acid Building Blocks

Given the strict stereospecificity of GABA-T inhibition by the (S)-enantiomer, the procurement of Ethyl 3-amino-4,4-difluorobutanoate as a defined enantiomer is critical for asymmetric synthesis [3]. The ester group protects the carboxylic acid during peptide coupling or other synthetic transformations, enabling the incorporation of this non-natural, fluorinated amino acid into peptide chains or hybrid molecules. The high calculated XLogP (0.4) relative to standard amino acids also simplifies extractive workup and flash chromatography, enhancing synthetic workflow efficiency [1].

Comparative SAR Studies with Halogenated β-Alanine Analogues

For research groups distinguishing the effects of fluorination on GABA-T inhibition, Ethyl 3-amino-4,4-difluorobutanoate provides the critical difluoro probe. Foundational SAR studies have already shown that monofluoromethyl analogs are less potent and trifluoromethyl analogs are completely inactive [4]. Using the pure ethyl ester in comparative enzymatic assays avoids confounding effects from free acid polarity issues. In experiments where cell penetration is required, the ester form ensures intracellular delivery, allowing researchers to directly attribute biological results to the difluoro substitution geometry rather than to artifacts from poor membrane transport of the free acid [1][4].

Quote Request

Request a Quote for Ethyl 3-amino-4,4-difluorobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.